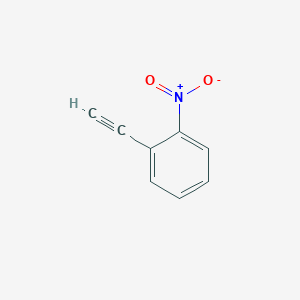

1-Ethynyl-2-nitrobenzene

説明

Historical Context and Significance as a Synthetic Building Block

Historically, 1-ethynyl-2-nitrobenzene has been recognized as a valuable synthetic intermediate in organic chemistry. chembk.com Its synthesis is most commonly achieved through the Sonogashira cross-coupling reaction, a palladium-catalyzed process that couples terminal alkynes with aryl halides. Other synthetic routes include rhodium-catalyzed alkyne hydroacylation and the nitration of benzene (B151609) followed by ethynylation. chembk.com

The significance of this compound lies in its utility as a versatile building block for constructing more complex molecular architectures. A notable application is in the synthesis of ortho-aminoacetophenones, which are recognized as important structural motifs in biologically active molecules and valuable pharmaceutical intermediates. researchgate.net Furthermore, its applications extend to the synthesis of dyes and fluorescent materials. chembk.com

Scope and Relevance in Modern Organic Synthesis and Applied Sciences

The contemporary relevance of this compound stems from its unique reactivity, which is governed by the interplay of its two functional groups. The nitro group is strongly electron-withdrawing, which deactivates the benzene ring towards electrophilic attack and directs incoming electrophiles to the meta position. In contrast, the sp-hybridized ethynyl (B1212043) group is also electron-withdrawing, further influencing the electronic landscape of the molecule.

This electronic profile allows this compound to participate in a variety of chemical transformations. The nitro group can be readily reduced to an amino group using various reducing agents, a key step in the synthesis of many pharmaceutical precursors. The ethynyl group can undergo oxidation to form carboxylic acids or other oxygenated derivatives.

Modern synthetic methodologies have leveraged these properties in innovative ways. For instance, researchers have developed a one-pot method for the hydration of the alkyne and reduction of the nitro group in this compound derivatives to efficiently produce 2'-aminoacetophenones. researchgate.net

Beyond organic synthesis, this compound is relevant in applied sciences. In materials science, studies on the crystal structure of its derivatives provide insights into intermolecular interactions that dictate crystal packing. missouristate.edu The unique electronic properties of this compound also make it a molecule of interest in medicinal chemistry research for the development of novel therapeutic agents.

Detailed Research Findings

Detailed structural analysis through single-crystal X-ray diffraction has provided significant insights into the molecular geometry and intermolecular interactions of this compound.

Crystallographic Data: Research has shown that this compound crystallizes in the monoclinic space group P2₁/c. missouristate.edu The unit cell parameters have been reported as a = 3.7874(5) Å, b = 13.0673(16) Å, c = 13.98174(17) Å, and β = 90.587(2)°. missouristate.edu

Molecular Structure and Interactions: Structural studies reveal that the nitro group is essentially coplanar with the benzene ring. researchgate.netmissouristate.edu A key finding is the interaction between the nitro group and the proximal alkyne, which results in a slight distortion of the linear alkyne geometry. researchgate.netmissouristate.edu This intramolecular interaction is thought to contribute to an enhanced rate of hydration of the alkyne. missouristate.edu

Structure

2D Structure

3D Structure

特性

IUPAC Name |

1-ethynyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO2/c1-2-7-5-3-4-6-8(7)9(10)11/h1,3-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWAGYANFBMIHFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363458 | |

| Record name | 1-Ethynyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16433-96-8 | |

| Record name | 1-Ethynyl-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16433-96-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Ethynyl-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Nitrophenylacetylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 1 Ethynyl 2 Nitrobenzene and Functionalized Derivatives

Catalytic Cross-Coupling Strategies

Catalytic cross-coupling reactions represent the cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. For the synthesis of 1-ethynyl-2-nitrobenzene, several methodologies have been developed, each with unique advantages.

The Sonogashira cross-coupling reaction is a powerful method for forming a C(sp²)–C(sp) bond between an aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.org This reaction is widely employed for the synthesis of arylalkynes like this compound. The general reaction proceeds under mild conditions, often at room temperature, which contributes to its broad applicability. wikipedia.org

The catalytic cycle is understood to involve two interconnected cycles: a palladium cycle and a copper cycle. libretexts.org The palladium(0) species undergoes oxidative addition with the aryl halide (e.g., 1-iodo-2-nitrobenzene). Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate. This step is crucial as it increases the acidity of the alkyne, facilitating deprotonation by a mild base. libretexts.org The key step of transmetalation, where the acetylide group is transferred from copper to the palladium complex, is often rate-determining. Subsequent reductive elimination from the palladium(II) complex yields the final this compound product and regenerates the active palladium(0) catalyst. libretexts.org

The efficiency of the Sonogashira coupling is highly dependent on the choice of the palladium catalyst and, critically, the associated ligands. The ligands stabilize the palladium center and modulate its reactivity. Research has shown that bulky and electron-rich phosphine (B1218219) ligands generally lead to more efficient Sonogashira couplings. libretexts.org Such ligands promote the formation of the active 14-electron PdL₂ complex and enhance the rate of oxidative addition. libretexts.org

Innovations in ligand design have led to the development of highly active catalyst systems. For instance, N-heterocyclic carbenes (NHCs) have emerged as effective ligands for palladium in Sonogashira reactions. Palladium-nitrogen complexes have also proven effective, particularly for copper-free Sonogashira reactions. libretexts.org Copper-free protocols are advantageous as they avoid the formation of diynes (Glaser coupling products), which is a common side reaction in copper-cocatalyzed systems. nih.gov

| Ligand Type | Key Characteristics | Impact on Reaction | Example |

|---|---|---|---|

| Phosphine Ligands | Bulky and electron-rich | Increases catalyst activity and stability | P(t-Bu)₃ |

| N-Heterocyclic Carbenes (NHCs) | Strong σ-donors | High catalyst stability and efficiency | IMes, SIMes |

| Nitrogen-based Ligands | Effective for copper-free reactions | Reduces homocoupling side products | Dipyridylpalladium complexes |

The Sonogashira reaction exhibits a broad substrate scope, making it highly versatile for the synthesis of complex molecules. For the synthesis of this compound, the aryl halide precursor is typically 1-halo-2-nitrobenzene. The reactivity of the halide follows the order I > Br > OTf > Cl. wikipedia.org The presence of the electron-withdrawing nitro group on the aryl halide can enhance the rate of the oxidative addition step, making 2-halonitrobenzenes good substrates for this reaction. researchgate.net

The reaction is also tolerant of a wide range of functional groups on both the aryl halide and the alkyne partner. researchgate.net This is a significant advantage as it allows for the direct coupling of functionalized starting materials without the need for protecting groups. For the synthesis of this compound derivatives, various substituted 2-halonitrobenzenes and functionalized terminal alkynes can be used.

The Castro-Stephens coupling is a cross-coupling reaction between a copper(I) acetylide and an aryl halide to form a disubstituted alkyne. wikipedia.org This reaction, first reported in 1963, is a precursor to the Sonogashira reaction and is typically carried out in pyridine (B92270) at elevated temperatures. wikipedia.orgalfa-chemistry.com Unlike the Sonogashira reaction, the Castro-Stephens coupling uses a stoichiometric amount of the pre-formed copper acetylide.

The synthesis of this compound via the Castro-Stephens coupling would involve the reaction of a copper acetylide with 1-halo-2-nitrobenzene. A key feature of this reaction is its ability to produce heterocyclic compounds when a nucleophilic group is positioned ortho to the aryl halide. wikipedia.org

A more recent and highly innovative approach for the synthesis of functionalized this compound derivatives is the direct C–H alkynylation of nitroarenes. This methodology circumvents the need for pre-functionalized aryl halides. Research has demonstrated that a rhodium(III) catalyst can effectively direct the ortho-alkynylation of nitroarenes. rsc.orgnih.govrsc.org

This reaction proceeds via a turnover-limiting electrophilic C–H metalation ortho to the strongly electron-withdrawing nitro group. rsc.orgscispace.com The nitro group acts as a directing group, leading to high regioselectivity. This method offers a more atom-economical route to a wide variety of ortho-alkynylated nitroarenes. nih.gov The resulting products can be further derivatized, for example, by selective reduction of the nitro group. rsc.org

| Methodology | Catalyst System | Aryl Substrate | Key Advantages | Limitations |

|---|---|---|---|---|

| Sonogashira Coupling | Pd(0)/Cu(I) or Pd(0) | Aryl Halide | Mild conditions, broad scope | Requires pre-functionalized substrate |

| Castro-Stephens Coupling | Stoichiometric Cu(I) | Aryl Halide | Useful for certain heterocycles | Harsh conditions, stoichiometric copper |

| Rh-Catalyzed C–H Alkynylation | Rh(III) | Nitroarene | High regioselectivity, atom economy | Newer methodology, catalyst cost |

Palladium-Catalyzed Sonogashira Coupling: Innovations and Mechanistic Insights

Selective Functional Group Transformations

The functionalized derivatives of this compound are often synthesized by performing chemical transformations on the parent molecule. The nitro group is particularly versatile for such transformations. Due to its strong electron-withdrawing nature, the nitro group can be converted into a variety of other functional groups, including amines, ketones, and esters. researchgate.net

For instance, the selective reduction of the nitro group in this compound would yield 2-ethynylaniline (B1227618), a valuable building block for the synthesis of indoles and other heterocyclic compounds. The choice of reducing agent is crucial to avoid the reduction of the alkyne functionality. imperial.ac.uk Similarly, other transformations can be envisioned to introduce further complexity and functionality into the molecule.

Chemoselective Reduction of the Nitro Moiety to Amino Groups

The selective reduction of the nitro group in this compound to an amino group, yielding 2-ethynylaniline, is a critical transformation. This conversion must be performed under conditions that preserve the integrity of the ethynyl (B1212043) group, which can be susceptible to reduction under harsh conditions.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes due to its efficiency and clean reaction profiles. Various catalysts and conditions have been developed to achieve high chemoselectivity for the nitro group reduction while leaving the alkyne untouched. Transition metal catalysts, particularly palladium and platinum, are effective for this purpose. rsc.org

Metal-mediated reductions in acidic media also provide a classical and reliable route to anilines from nitroaromatics. Reagents such as tin(II) chloride or iron powder in the presence of an acid are commonly used.

Table 1: Selected Methods for Chemoselective Reduction of this compound

| Reagent/Catalyst | Solvent | Conditions | Product | Yield |

| H₂ (1 atm), Pd/C | Ethanol | Room Temperature | 2-Ethynylaniline | High |

| SnCl₂·2H₂O | Ethanol | Reflux | 2-Ethynylaniline | Good |

| Fe, NH₄Cl | Ethanol/Water | Reflux | 2-Ethynylaniline | High |

| Na₂S₂O₄ | THF/Water | Room Temperature | 2-Ethynylaniline | Moderate |

This table presents typical conditions for the reduction of nitroarenes, applicable to this compound for its conversion to 2-ethynylaniline.

A particularly efficient synthetic strategy involves the simultaneous reduction of the nitro group and hydration of the alkyne in a single pot. missouristate.edu This process directly converts 1-ethynyl-2-nitrobenzenes into 2'-aminoacetophenones, which are valuable precursors for the synthesis of quinolines and other heterocyclic systems. missouristate.edu The reaction's outcome is highly dependent on the choice of reducing agent. missouristate.edu

Research has shown that while some reducing systems selectively reduce the nitro group, others can facilitate the concomitant hydration of the ethynyl moiety. missouristate.edu For example, the use of tin(II) chloride in the presence of aqueous acid can achieve this dual transformation.

Table 2: One-Pot Reductive Hydration of 1-Ethynyl-2-nitrobenzenes

| Reducing Agent | Solvent System | Outcome |

| SnCl₂·2H₂O | Aq. HCl / Ethanol | Concomitant reduction and hydration to 2'-aminoacetophenone. missouristate.edu |

| H₂, Pd/C | Ethanol | Primarily reduction to 2-ethynylaniline. |

| Fe / HCl | Ethanol / Water | Primarily reduction to 2-ethynylaniline. |

Oxidation Chemistry of the Ethynyl Group

While the reduction of the nitro group is more common, the oxidation of the ethynyl group in this compound offers pathways to other functionalized derivatives. The terminal alkyne can undergo various oxidative transformations, though care must be taken to avoid unintended reactions with the electron-withdrawing nitro group.

Oxidative cleavage of the alkyne can lead to the corresponding carboxylic acid (2-nitrobenzoic acid), typically using strong oxidizing agents like potassium permanganate (B83412) or ozone. Alternatively, coupling reactions can occur under oxidative conditions. For instance, the Glaser-Hay coupling, using a copper(I) catalyst and an oxidant like oxygen or pyridine N-oxide, can dimerize the terminal alkyne to form 1,4-bis(2-nitrophenyl)-1,3-butadiyne.

Electrophilic Aromatic Substitution Directivity and Outcomes

The benzene (B151609) ring of this compound is subject to electrophilic aromatic substitution (EAS), with the regiochemical outcome dictated by the directing effects of the two substituents.

Nitro Group (-NO₂) : This group is strongly deactivating and a powerful meta-director due to its strong electron-withdrawing nature through both inductive and resonance effects. makingmolecules.comlibretexts.org It withdraws electron density from the ring, making it less nucleophilic, and directs incoming electrophiles to the positions meta to itself (C4 and C6). masterorganicchemistry.com

Ethynyl Group (-C≡CH) : This group is considered to be weakly deactivating due to the sp-hybridization of the carbon atoms, which makes it more electronegative than sp² carbons. It is an ortho, para-director.

In this compound, the powerful deactivating and meta-directing effect of the nitro group dominates the weaker directing effect of the ethynyl group. libretexts.org Therefore, electrophilic attack is expected to occur primarily at the positions meta to the nitro group. The C5 position is the most likely site for substitution, as it is meta to the nitro group and meta to the ethynyl group. The C3 position is also meta to the nitro group but ortho to the deactivating ethynyl group, making it less favored. Harsh reaction conditions are typically required to overcome the strong deactivation of the ring. libretexts.org

Table 3: Predicted Outcomes of Electrophilic Aromatic Substitution

| Reaction | Electrophile | Major Product |

| Nitration | NO₂⁺ | 1-Ethynyl-2,5-dinitrobenzene |

| Halogenation | Br⁺ / Cl⁺ | 1-Bromo-5-ethynyl-2-nitrobenzene |

| Sulfonation | SO₃ | 4-Ethynyl-3-nitrobenzenesulfonic acid |

Cycloaddition Reactions and Heterocycle Annulation

The ethynyl group of this compound serves as an excellent dipolarophile for cycloaddition reactions, providing a robust method for the construction of five-membered heterocyclic rings.

The [3+2] dipolar cycloaddition, particularly the Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide (B81097), is a cornerstone of "click chemistry". organic-chemistry.orgwikipedia.org This reaction is known for its high efficiency, selectivity, and tolerance of a wide range of functional groups. labinsights.nl The reaction of this compound (the alkyne component) with an organic azide (the 1,3-dipole) leads to the formation of a 1,2,3-triazole ring.

The classic thermal reaction often produces a mixture of regioisomers (1,4- and 1,5-disubstituted triazoles). organic-chemistry.org However, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) variant proceeds with high regioselectivity, exclusively yielding the 1,4-disubstituted triazole isomer. organic-chemistry.orgacs.org This reaction is highly reliable and can be performed under mild, often aqueous, conditions. organic-chemistry.org

This methodology allows for the straightforward linkage of the 2-nitrophenyl moiety to a vast array of molecules (R-N₃), enabling applications in materials science and medicinal chemistry. Besides azides, other 1,3-dipoles such as nitrones can also react with the ethynyl group to form different five-membered heterocycles, like isoxazolines. wikipedia.org

Table 4: [3+2] Cycloaddition with this compound

| 1,3-Dipole | Catalyst | Product Type | Regioselectivity |

| Organic Azide (R-N₃) | Heat | 1,4- and 1,5-disubstituted 1,2,3-triazoles | Mixture of regioisomers organic-chemistry.org |

| Organic Azide (R-N₃) | Cu(I) | 1,4-disubstituted 1,2,3-triazole | High (exclusively 1,4-isomer) organic-chemistry.orgacs.org |

| Nitrone (R'-CH=N⁺(R'')-O⁻) | Heat | Isoxazoline | Dependent on FMOs wikipedia.org |

Intramolecular Cyclization Pathways to Nitrogen-Containing Heterocycles

The ortho-positioning of the electron-withdrawing nitro group and the electron-rich, reactive ethynyl group in this compound is pivotal for facilitating intramolecular cyclization reactions. These transformations are typically triggered by the reduction of the nitro group or by other means of activation, leading to the formation of new heterocyclic rings.

Synthesis of Indole (B1671886) Derivatives via Reductive Cyclization

The conversion of this compound derivatives into indoles is a powerful synthetic strategy that hinges on the reduction of the nitro group to a nitroso, hydroxylamino, or amino group, which then readily undergoes cyclization with the adjacent ethynyl moiety. This process, often catalyzed by transition metals, provides a direct route to the indole core, a privileged structure in medicinal chemistry.

A common and efficient approach involves a one-pot tandem reaction that combines a Sonogashira-type coupling of a 1-halo-2-nitrobenzene with a terminal alkyne, followed by in-situ reductive cyclization of the resulting this compound intermediate. This methodology obviates the need to isolate the often sensitive ethynylnitroarene intermediate. researchgate.net

The mechanism of the reductive cyclization typically involves the reduction of the nitro group, which can proceed through nitroso and hydroxylamine (B1172632) intermediates. The resulting aniline (B41778) derivative then undergoes an intramolecular attack on the alkyne, leading to the formation of the indole ring. Various reducing agents and catalytic systems have been developed to promote this transformation, with palladium-based catalysts being particularly prevalent. nih.govscribd.com The choice of catalyst, reductant, and reaction conditions can significantly influence the efficiency and substrate scope of the reaction.

Table 1: Reductive Cyclization of 1-Halo-2-nitrobenzene with Terminal Alkynes to Yield 2-Substituted Indoles researchgate.net

| Entry | 1-Halo-2-nitrobenzene | Terminal Alkyne | Product | Yield (%) |

| 1 | 1-Iodo-2-nitrobenzene (B31338) | Phenylacetylene (B144264) | 2-Phenylindole | 85 |

| 2 | 1-Bromo-2-nitrobenzene | Phenylacetylene | 2-Phenylindole | 78 |

| 3 | 1-Iodo-2-nitrobenzene | 1-Hexyne | 2-Butylindole | 75 |

| 4 | 1-Iodo-4-methyl-2-nitrobenzene | Phenylacetylene | 5-Methyl-2-phenylindole | 82 |

| 5 | 1-Iodo-2-nitro-4-(trifluoromethyl)benzene | Phenylacetylene | 2-Phenyl-5-(trifluoromethyl)indole | 70 |

Reaction Conditions: 1-halo-2-nitrobenzene (0.5 mmol), terminal alkyne (0.6 mmol), base (2.5 equiv.), Pd(1) catalyst (0.1 mol%), Zn (2 equiv.), TMSCl (1 equiv.), 120 °C for 12 h.

Formation of Benzisoxazole-N-oxide Scaffolds

The intramolecular cyclization of this compound can also lead to the formation of benzisoxazole-N-oxide scaffolds, a class of heterocyclic compounds with interesting chemical and biological properties. This transformation represents a less common cyclization pathway compared to indole formation and typically proceeds under different reaction conditions.

The formation of the benzisoxazole-N-oxide ring system from an ortho-alkynylnitroarene involves an intramolecular nucleophilic attack of one of the oxygen atoms of the nitro group onto the alkyne. This process is distinct from the reductive cyclization that leads to indoles as it does not necessarily require the full reduction of the nitro group.

While direct and detailed examples of the cyclization of this compound to a benzisoxazole-N-oxide are not extensively documented in readily available literature, the synthesis of related benzisoxazole N-oxides from different precursors provides insight into the potential reactivity. For instance, the oxidative cyclization of (2-hydroxy-1-phenyl)ketoximes is a known method for preparing 3-substituted benzo[d]isoxazole-2-oxides. mdpi.com This suggests that the generation of a suitable reactive intermediate from the nitroalkyne precursor could facilitate the desired cyclization. The mechanism would likely involve the activation of the alkyne towards nucleophilic attack by the nitro group, potentially through the use of specific catalysts or reagents.

Further research is required to fully elucidate the optimal conditions and scope for the direct conversion of this compound and its derivatives into benzisoxazole-N-oxide scaffolds. The development of such a methodology would provide a novel and valuable route to this class of heterocyclic compounds.

Mechanistic Elucidation and Computational Chemistry of 1 Ethynyl 2 Nitrobenzene Reactions

Investigation of Reaction Mechanisms and Kinetics

Transient intermediates are short-lived species that are not reactants or products but are formed during the conversion process. Their identification is crucial for a complete understanding of the reaction mechanism.

In electrophilic aromatic substitution (EAS) reactions, such as nitration, the reaction of a nitroarene proceeds through a two-step mechanism involving the formation of a tetrahedric cation intermediate . researchgate.net This intermediate, also known as an arenium ion or sigma complex, is a key transient species in the reaction pathway.

For reductive transformations, which are common for nitroarenes, different intermediates have been identified. In iron-catalyzed reductions, mechanistic studies provide evidence for the presence of a nitrosoarene intermediate . cardiff.ac.ukchemrxiv.org For instance, in the iron-catalyzed intramolecular nitroso ene reaction, the reaction is believed to proceed via the reduction of the nitro group to a nitroso group, which then participates in the key carbon-carbon bond-forming step. chemrxiv.org Further investigation into iron-catalyzed reductions using reagents like pinacol (B44631) borane (B79455) (HBpin) or phenylsilane (B129415) (H3SiPh) indicates the generation of an on-cycle iron hydride as a key catalytic intermediate. cardiff.ac.uk In reactions involving radical pathways, such as the atmospheric oxidation of related aromatic compounds, peroxy radicals have been identified as important transient species. mdpi.com

For the electrophilic nitration of nitrobenzene (B124822), theoretical studies have shown that the initial electrophilic attack of the nitronium ion on the benzene (B151609) ring is the rate-determining step. researchgate.net The subsequent proton abstraction from the cation intermediate to restore aromaticity is a barrierless process. researchgate.net The calculated activation Gibbs free energies for the attack at different positions determine the product distribution. researchgate.net

Table 1: Calculated Activation and Reaction Energies for the Nitration of Nitrobenzene

This table presents the computationally determined Gibbs free energies (in kcal/mol) for the rate-determining transition states and the resulting cation intermediates in the nitration of nitrobenzene. The meta pathway is shown to be the most favorable. Data sourced from computational studies at 50°C. researchgate.net

| Reaction Path | Activation Gibbs Free Energy (TS) (kcal/mol) | Reaction Gibbs Free Energy (Intermediate) (kcal/mol) |

|---|---|---|

| ortho-Attack | 5.0 | 4.9 |

| meta-Attack | 4.0 | 0.4 |

| para-Attack | 6.4 | 2.9 |

Kinetic analysis of the iron-catalyzed intramolecular nitroso ene reaction of nitroarenes revealed a first-order rate dependence on both the catalyst and the nitroarene concentration. chemrxiv.org A kinetic isotope effect (KIE) of 1.50 ± 0.09 was observed when comparing the reaction rates of phenylsilane (PhSiH₃) and its deuterated analogue (PhSiD₃), suggesting that a Si-H bond-breaking event is involved in the rate-limiting step. chemrxiv.org The activation parameters for this reaction were determined from the temperature dependence of the reaction rate. chemrxiv.org

Table 2: Kinetic Parameters for an Iron-Catalyzed Nitroso Ene Reaction

This table summarizes key kinetic data obtained from mechanistic studies of an iron-catalyzed intramolecular reaction of a substituted nitroarene, providing insight into the rate-limiting step. chemrxiv.org

| Kinetic Parameter | Value |

|---|---|

| Order in Catalyst | First Order |

| Order in Nitroarene | First Order |

| Kinetic Isotope Effect (kH/kD) | 1.50 ± 0.09 |

| Activation Enthalpy (ΔH‡) | 13.5 kcal/mol |

| Activation Entropy (ΔS‡) | -39.1 cal/mol·K |

Theoretical Approaches in Reaction Pathway Analysis

Computational chemistry offers powerful methods to analyze reaction pathways, predict reactivity, and understand the electronic factors that drive chemical transformations. These theoretical approaches provide insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. researchgate.net In the context of 1-ethynyl-2-nitrobenzene, DFT is instrumental in predicting its reactivity and elucidating reaction mechanisms.

DFT calculations, for example at the B3LYP/6-311G(d,p) level, have been successfully used to study the electrophilic aromatic substitution reaction of nitrobenzene. researchgate.net These calculations can determine the geometries of transition states and intermediates, compute reaction energy profiles, and explain the observed regioselectivity (i.e., the preference for meta-substitution). researchgate.net Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate electronic excitation energies and investigate the potential energy surfaces of excited states, which is crucial for understanding the photochemistry of nitroaromatic compounds. lanl.govresearchgate.net DFT is also used to study the reaction paths for the atmospheric oxidation of related aromatic compounds, helping to identify the most favorable pathways and major products. mdpi.com

For higher accuracy, especially in cases where electron correlation is critical, more advanced quantum chemical methods are employed. Coupled Cluster with Singles, Doubles, and perturbative Triples, denoted as CCSD(T), is considered a "gold standard" in quantum chemistry for providing highly accurate energies, though it is computationally more demanding than DFT.

In addition to high-level energy calculations, specialized analysis techniques provide deeper mechanistic insight. Multiconfigurational ab initio methods are used to accurately describe the electronic character of excited states in molecules like nitrobenzene. lanl.gov These calculations are essential for studying photochemical reactions where multiple electronic states are involved. For instance, studies on nitrobenzene have investigated relaxation pathways on the first excited singlet state (S₁), identifying nonadiabatic regions where the molecule can transition between different electronic states (e.g., S₁, S₀, and T₂). lanl.govresearchgate.net Calculations of spin-orbit coupling constants, which can be as high as 60 cm⁻¹ for nitroaromatics, are critical for predicting the probability of intersystem crossing (transitions between singlet and triplet states). lanl.govresearchgate.net

Computational modeling is a powerful tool for understanding how catalysts function by interacting with substrates like this compound. These models can reveal the three-dimensional structure of catalyst-substrate complexes and the transition states of catalyzed reactions.

In the study of iron-catalyzed reactions of nitroarenes, computational methods can be used to model the interaction between the iron center, its ligands, and the nitroarene substrate. chemrxiv.org For example, modeling can help to understand how the electronic nature of the ligand influences catalytic activity, as different ligands can lead to significantly different reaction yields. chemrxiv.org DFT calculations can be used to investigate the structure and stability of proposed catalytic intermediates, such as the iron hydride species implicated in some reduction mechanisms. cardiff.ac.uk By calculating the energy barriers for different steps in the catalytic cycle, these models can support or refute proposed mechanisms and help rationalize experimental observations, such as the diastereoselectivity in the formation of new stereocenters. chemrxiv.org

Spectroscopic Techniques for In Situ Reaction Monitoring

In situ spectroscopy allows for the direct observation of a reaction as it progresses, providing real-time information on the concentration of reactants, intermediates, and products without the need for sampling and quenching. This is particularly advantageous for studying fast reactions or those involving unstable species.

Vibrational spectroscopy techniques such as Infrared (IR) and Raman spectroscopy are powerful tools for identifying functional groups and probing the structure of molecules, including those adsorbed onto surfaces.

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| -C≡C-H (terminal alkyne) | ≡C-H stretch | ~3300 |

| -C≡C- (alkyne) | C≡C stretch | ~2100 |

| -NO₂ (nitro) | Asymmetric stretch | ~1520 |

| -NO₂ (nitro) | Symmetric stretch | ~1340 |

This data is representative and based on the known vibrational frequencies for these functional groups.

Raman Spectroscopy: Surface-Enhanced Raman Spectroscopy (SERS) and Shell-Isolated Nanoparticle-Enhanced Raman Spectroscopy (SHINERS) are particularly sensitive techniques for studying species adsorbed on metal surfaces. While direct SERS or SHINERS studies on this compound are not prevalent in the literature, research on the adsorption of phenylacetylene (B144264) on platinum nanoparticles offers a relevant analogy. Such studies reveal shifts in the vibrational frequencies of the C≡C bond upon interaction with the metal surface, indicating the mode of adsorption. For this compound, one would expect to observe changes in the vibrational modes of both the ethynyl (B1212043) and nitro groups upon adsorption, providing insights into the orientation and binding of the molecule to a catalytic surface.

Mass Spectrometry (MS): Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that can be used to transfer ions from solution into the gas phase for detection. This is particularly useful for identifying charged intermediates in a reaction mixture. In reactions involving this compound, ESI-MS could be employed to detect and characterize transient cationic or anionic intermediates. The fragmentation pattern of nitroaromatic compounds in mass spectrometry often involves the loss of NO, NO₂, and other small molecules, which can provide structural information about the parent ion. For instance, the mass spectrum of a related compound, m-(2-nitrovinyl)nitrobenzene, shows a molecular ion peak and subsequent fragmentation peaks that can be used to deduce its structure.

| m/z | Proposed Fragment | Possible Neutral Loss |

|---|---|---|

| 147 | [M]⁺ (Molecular Ion) | - |

| 117 | [M - NO]⁺ | NO |

| 101 | [M - NO₂]⁺ | NO₂ |

| 75 | [C₆H₃]⁺ | NO₂, C₂H₂ |

This table is illustrative and based on common fragmentation patterns of nitroaromatic compounds.

Ion Mobility Spectrometry (IMS): IMS separates ions in the gas phase based on their size, shape, and charge. When coupled with mass spectrometry (IMS-MS), it provides an additional dimension of separation, which is particularly useful for distinguishing between isomeric and isobaric species. For reactions of this compound that may produce isomeric intermediates or products, IMS-MS could be a powerful tool for their separation and identification. The collision cross-section (CCS) value, which is a measure of the ion's size and shape, can be determined and used as an additional identifier. For example, different isomers of nitrotoluene have been successfully separated using IMS, demonstrating the technique's potential for resolving complex mixtures of structurally similar compounds.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Acetylenic H | ~3.4 | - |

| Acetylenic C (C-H) | - | ~82 |

| Acetylenic C (C-Ar) | - | ~80 |

| Aromatic H | 7.6 - 8.2 | - |

| Aromatic C | - | 124 - 147 |

This data is based on 1-ethynyl-4-nitrobenzene (B13769) and serves as an example of expected chemical shift ranges.

Applications in Medicinal Chemistry and Chemical Biology

Design and Synthesis of Drug-Like Scaffolds and Precursors

The unique arrangement of the ethynyl (B1212043) and nitro groups in 1-ethynyl-2-nitrobenzene makes it a valuable precursor for a range of heterocyclic structures that are central to drug design.

The terminal alkyne of this compound is a key functional group for its participation in Huisgen 1,3-dipolar cycloadditions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govlabinsights.nlillinois.edu This reaction allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles by reacting this compound with a variety of organic azides. nih.govbiointerfaceresearch.com

The resulting 1,2,3-triazole ring is a highly sought-after scaffold in medicinal chemistry. It is considered a bioisostere of the amide bond, offering advantages such as increased metabolic stability and the ability to participate in hydrogen bonding, which can enhance binding to biological targets and improve solubility. biointerfaceresearch.comjuniperpublishers.com The 1,2,3-triazole core serves as a stable linker to connect different pharmacophores or as a central pharmacophore itself, leading to the development of novel hybrid molecules with a wide spectrum of biological activities. nih.govjuniperpublishers.com The presence of the nitro group on the phenyl ring attached to the triazole offers a handle for further chemical modifications or can be a key feature for biological activity, as seen in the development of 3-nitro-1,2,4-triazole-based agents for infectious diseases. nih.gov

| Therapeutic Area | Application of Triazole-Based Scaffolds | References |

| Oncology | Triazole-containing hybrids, such as carboxyamidotriazole, have shown potential as anticancer agents. | biointerfaceresearch.com |

| Infectious Diseases | Development of antimicrobial, anti-tubercular, antiviral, and antimalarial agents. | nih.govjuniperpublishers.com |

| Neurology | Exploration of neuroprotective agents and anticonvulsants. | nih.govbiointerfaceresearch.com |

| Metabolic Diseases | Synthesis of potential antidiabetic compounds. | nih.gov |

| Inflammation | Design of anti-inflammatory agents targeting enzymes like COX-1/COX-2. | nih.gov |

The structure of this compound is primed for intramolecular cyclization and transformation reactions to generate other critical heterocyclic scaffolds.

2'-Aminoacetophenones : Through a one-pot reductive hydration process, 1-ethynyl-2-nitrobenzenes can be converted directly into 2'-aminoacetophenones. This reaction involves the simultaneous hydration of the alkyne to a ketone and the reduction of the nitro group to an amine, providing efficient access to this important structural motif.

Indoles : The indole (B1671886) scaffold is a privileged structure found in a vast number of bioactive natural products and pharmaceuticals. nih.govnih.gov this compound is an ideal starting material for indole synthesis through reductive cyclization pathways. The process typically involves the reduction of the nitro group to an amine, which then undergoes an intramolecular reaction with the adjacent alkyne group to form the indole ring. This method provides a direct route to 2-substituted indoles, which are valuable intermediates in drug discovery. nih.gov

| Precursor | Resulting Motif | General Reaction Type | Application |

| This compound | 2'-Aminoacetophenone | One-pot reductive hydration | Building block for various pharmaceuticals. |

| This compound | 2-Substituted Indole | Reductive Cyclization | Core scaffold for anticancer, anti-inflammatory, and antiviral drugs. nih.govnih.gov |

Strategies for Lead Optimization and Scaffold Hopping

Lead optimization is a critical phase in drug discovery aimed at enhancing the potency, selectivity, and pharmacokinetic properties of a hit compound. Scaffold hopping is a strategy used to identify structurally novel compounds that retain the biological activity of the original lead, often to improve properties or circumvent existing patents. nih.gov

This compound contributes to these strategies by providing access to versatile and modifiable scaffolds like indoles and triazoles.

Lead Optimization : Once a lead compound containing an indole or triazole core is identified, derivatives of this compound can be used to systematically explore the structure-activity relationship (SAR). For instance, in the optimization of indole-based antimycobacterial agents, modifications around the core scaffold were crucial for improving metabolic stability and reducing off-target effects. nih.gov The ability to easily synthesize a library of substituted indoles or triazoles from various substituted 1-ethynyl-2-nitrobenzenes facilitates this optimization process. nih.govresearchgate.net

Scaffold Hopping : This compound is a valuable tool for scaffold hopping. For example, a medicinal chemist might replace an existing indole core in a lead compound with a bioisosteric 1,2,3-triazole ring, which can be readily synthesized from this compound. biointerfaceresearch.comjuniperpublishers.com This strategy can lead to new chemical entities with improved properties. A documented example of this strategy involves hopping from an indole to an indazole framework to develop dual inhibitors of MCL-1/BCL-2 for cancer therapy. Another approach involves switching from an imidazopyridine to a 1,2,4-triazolopyridine scaffold to block metabolism sites and improve stability. The accessibility of these diverse heterocyclic systems, originating from precursors like this compound, is fundamental to the success of such hopping strategies. researchgate.netnamiki-s.co.jp

Bioconjugation and Molecular Labeling Applications

Bioconjugation is the process of chemically linking two molecules, at least one of which is a biomolecule, to form a stable conjugate. This technique is essential for creating diagnostic tools, therapeutic agents, and probes for biological research. The terminal alkyne group of this compound makes it an excellent reagent for modern bioconjugation techniques, particularly click chemistry. labinsights.nlwikipedia.org

The copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition reactions are bioorthogonal, meaning they proceed with high efficiency and selectivity in complex biological environments without interfering with native biochemical processes. labinsights.nlillinois.edu this compound can be incorporated into a small molecule, peptide, or other molecular entity to install a "clickable" alkyne handle. This handle can then be used to attach the molecule to a biomolecule (like a protein or nucleic acid) that has been functionalized with an azide (B81097) group. illinois.edu Alternatively, the alkyne-tagged molecule can be linked to reporter tags such as fluorophores for imaging or biotin (B1667282) for affinity purification. sigmaaldrich.com This modular approach is widely used in proteomics, drug delivery, and molecular imaging. labinsights.nl

Probing Biological Systems and Target Interaction Studies

Understanding how a drug interacts with its biological target is fundamental to medicinal chemistry. researchgate.net Chemical probes are small molecules designed to bind to a specific protein target, allowing researchers to study its function and validate it as a drug target. researchgate.net this compound is a valuable starting material for the synthesis of such probes.

A typical chemical probe incorporates a recognition element (a pharmacophore that binds the target), a reactive group for covalent labeling, and a bioorthogonal handle for downstream analysis. sigmaaldrich.com

Recognition Element : Scaffolds synthesized from this compound, such as indoles, can serve as the recognition element. unl.edu Indole-based structures are known to target a wide range of proteins, including kinases and G-protein coupled receptors. nih.govnih.gov

Bioorthogonal Handle : The ethynyl group itself serves as the perfect bioorthogonal handle. Once the probe is bound to its target protein in a cellular lysate or even in living cells, an azide-containing reporter tag (e.g., a fluorescent dye or biotin) can be "clicked" onto the alkyne. sigmaaldrich.comnih.gov This allows for visualization of the target protein via fluorescence microscopy or its isolation and identification through affinity purification and mass spectrometry. sigmaaldrich.com

This strategy enables direct target engagement studies, which confirm that a drug candidate binds to its intended target in a complex biological system, a critical step in early-stage drug discovery. researchgate.net The use of indole-based probes, for example, has been explored for high-throughput screening of drug binding to proteins like human serum albumin. unl.edu

Contributions to Advanced Materials Science

Fabrication of Functional Polymers and Cross-Linked Networks

The presence of the ethynyl (B1212043) group in 1-ethynyl-2-nitrobenzene allows for its use as a monomer in the synthesis of conjugated polymers. Polyacetylene and its derivatives are known for their interesting electrical and optical properties. The polymerization of ethynyl-substituted aromatic compounds can lead to the formation of polymers with a conjugated backbone, which is essential for charge transport. For instance, the polymerization of a similar compound, 1-ethynyl-4-phenoxybenzene, has been shown to produce a polyacetylene derivative with a conjugated backbone and specific photoluminescent properties. researchgate.net

While direct studies on the polymerization of this compound are not extensively documented in the reviewed literature, the general principles of diethynylarene polymerization suggest that it could form highly cross-linked and heat-resistant materials. nih.gov The polymerization of diethynylarenes can proceed through the opening of one or both acetylene (B1199291) bonds, leading to either linear or branched and cross-linked structures. nih.gov The nitro group in this compound would likely influence the polymerization process and the properties of the resulting polymer, potentially enhancing its thermal stability and introducing specific functionalities.

The ethynyl group can also participate in "click" chemistry reactions, such as thiol-yne additions, which are efficient methods for creating cross-linked polymer networks. researchgate.net This approach allows for the formation of polymer particles and networks with tailored properties, such as varying glass transition temperatures depending on the crosslink density. researchgate.net The functionalization of such polymers can be achieved by incorporating functional monomers during polymerization or through post-polymerization modification. researchgate.net

Table 1: Potential Polymerization and Cross-Linking Reactions of this compound

| Reaction Type | Reactant | Potential Product | Key Features |

| Acetylenic Polymerization | This compound | Poly(this compound) | Conjugated backbone, potential for interesting electronic and optical properties. |

| Cyclotrimerization | This compound | Trisubstituted benzene (B151609) rings within a polymer network | Highly cross-linked, thermally stable material. |

| Thiol-yne "Click" Reaction | This compound and a dithiol | Cross-linked polymer network | High efficiency, formation of well-defined networks. |

Integration into Electronic and Optical Materials Architectures

The combination of an electron-donating (ethynyl) and an electron-accepting (nitro) group on a benzene ring gives this compound a donor-π-acceptor (D-π-A) structure. Molecules with this architecture are known to exhibit significant nonlinear optical (NLO) properties. nih.govmdpi.com The delocalization of π-electrons across the molecule can lead to large second- and third-order hyperpolarizabilities, which are crucial for applications in optoelectronics and photonics. nih.gov

Polymers derived from this compound could possess interesting electrical properties. Conducting polymers typically have low electrical conductivity in their undoped state, but this can be significantly increased through doping. nih.gov The presence of the nitro group could influence the doping process and the ultimate conductivity of the polymer. The electronic properties of such polymers, including their HOMO and LUMO energy levels and band gap, would be determined by the specific molecular structure. researchgate.net

Table 2: Potential Electronic and Optical Properties of Materials Based on this compound

| Property | Potential Application | Underlying Principle |

| Nonlinear Optical (NLO) Response | Optical switching, frequency conversion | Donor-π-acceptor molecular structure enhances hyperpolarizability. |

| Electrical Conductivity | Organic electronics, sensors | Conjugated polymer backbone allows for charge transport, potentially tunable by doping. |

| Photoluminescence | Light-emitting devices, sensors | The electronic structure of the conjugated polymer can lead to the emission of light upon excitation. |

Utilization as Ligands in Supramolecular Assemblies (e.g., MOFs)

This compound possesses functional groups that make it a candidate for use as a ligand in the construction of supramolecular assemblies, such as metal-organic frameworks (MOFs). MOFs are crystalline materials constructed from metal ions or clusters linked by organic ligands. nih.govsemanticscholar.orgnortheastern.edu The properties of MOFs, including their porosity and functionality, are determined by the nature of the metal and the organic linker. nih.govsemanticscholar.orgnortheastern.edu

The single-crystal X-ray structure of this compound reveals key intermolecular interactions that are relevant to its potential as a ligand. missouristate.edu The crystal packing is dominated by C–H···O hydrogen bonds between the alkyne hydrogen and the oxygen atoms of the nitro group of an adjacent molecule. missouristate.edu Additionally, weaker C–H···O hydrogen bonds are observed between the aromatic hydrogens and the nitro group oxygens. missouristate.edu These types of interactions are fundamental to the formation of stable, ordered supramolecular structures.

While the synthesis of a MOF explicitly using this compound as a ligand has not been reported in the reviewed literature, the structural data strongly suggests its suitability. missouristate.edu The ethynyl group could potentially coordinate with metal centers, or the entire molecule could be incorporated into a larger porous framework, with the nitro group providing specific binding sites for guest molecules. MOFs containing nitro functional groups have been explored for applications such as gas storage and sensing. researchgate.net For example, luminescent MOFs have been shown to be effective sensors for nitrobenzene (B124822) through fluorescence quenching mechanisms. rsc.orgnih.gov

Table 3: Structural Features of this compound Relevant to Supramolecular Chemistry

| Feature | Description | Potential Role in Supramolecular Assembly |

| Ethynyl Group | A terminal alkyne functional group. | Can act as a hydrogen bond donor (C–H···O) or potentially coordinate with metal ions. |

| Nitro Group | A strong electron-withdrawing and hydrogen bond accepting group. | Acts as a hydrogen bond acceptor (C–H···O), provides potential sites for guest molecule interaction. |

| Aromatic Ring | A planar phenyl ring. | Can participate in π-stacking interactions with other aromatic ligands. |

| Intramolecular Interactions | The nitro group is nearly coplanar with the benzene ring, interacting with the proximal alkyne. missouristate.edu | Influences the overall conformation and packing of the molecule within a larger assembly. |

Process Development and Green Chemistry Aspects

Continuous Flow Chemistry for Enhanced Efficiency and Safety

Continuous flow chemistry has emerged as a superior technology for the synthesis of 1-Ethynyl-2-nitrobenzene and its precursors. nih.gov This approach involves pumping reagents through a network of tubes or microreactors, offering significant advantages over conventional batch methods. The high surface-area-to-volume ratio in flow reactors allows for exceptional heat and mass transfer, which is crucial for controlling the highly exothermic nitration and Sonogashira coupling reactions typically used in its synthesis. beilstein-journals.orgnih.gov This precise control mitigates the risks of thermal runaways and reduces the formation of impurities, leading to higher yields and improved safety. pharmablock.com

The primary route to this compound is the Sonogashira cross-coupling reaction between a 1-halo-2-nitrobenzene (where the halogen is typically iodine or bromine) and a suitable acetylene (B1199291) source. wikipedia.org Flow chemistry provides an ideal environment for this palladium- and copper-catalyzed reaction, enabling rapid catalyst screening and process optimization. thalesnano.com

Reactor Design and Process Intensification

Process intensification, the strategy of developing smaller, safer, and more energy-efficient processes, is at the core of applying flow chemistry to the synthesis of this compound. cetjournal.itdtu.dk Reactor design plays a pivotal role in achieving these goals.

Packed-Bed and Tubular Reactors: A common setup involves packed-bed reactors, such as commercially available catalyst cartridges (CatCarts®), filled with immobilized heterogeneous catalysts. thalesnano.comrsc.org For instance, a solution of 1-iodo-2-nitrobenzene (B31338) and an acetylene partner can be passed through a heated cartridge containing a supported palladium catalyst. rsc.org This design simplifies catalyst separation and enables continuous operation for extended periods. Dual-reactor systems, featuring sequential palladium and copper tubular reactors, have also been developed to perform Sonogashira couplings, where traces of palladium leached from the first reactor catalyze the reaction in the copper tube. nih.gov

Microreactors: Microreactors offer even greater control over reaction conditions due to their exceptionally high heat and mass transfer rates. researchgate.netbeilstein-journals.org They are particularly advantageous for the nitration step to produce the 1-halo-2-nitrobenzene precursor, a notoriously hazardous reaction. nih.govdntb.gov.ua The use of microreactors can significantly shorten reaction times and improve the selectivity of the desired isomer. researchgate.net

The table below summarizes various continuous flow reactor setups used for reactions relevant to the synthesis of this compound.

| Reactor Type | Reaction | Key Parameters | Advantages |

| Packed-Bed (X-Cube™) | Sonogashira Coupling | 80 °C, 0.1 mL/min flow rate, Pd/Cu₂O on solid support | High conversion, easy catalyst separation, continuous operation. rsc.org |

| Dual Tubular Reactor | Sonogashira Coupling | Pd-coated tube followed by Cu tubing | Heterogeneous system, leached catalyst utilization, metal scavenging possible. nih.gov |

| Microreactor | Aromatic Nitration | Residence time of 60s | Significant reduction in reaction time and waste acid compared to batch. researchgate.net |

| Uniqsis Chip Reactor | Aromatic Nitration | - | Easy to scale up to decagram-per-hour production. nih.gov |

Advantages in Handling Reactive Intermediates and Scale-Up

The synthesis of this compound involves several reactive intermediates that are challenging to handle in large-scale batch operations. The Sonogashira reaction proceeds through a catalytic cycle involving potentially unstable organopalladium and copper acetylide species. wikipedia.org Flow chemistry minimizes these risks by ensuring that only small volumes of these intermediates exist at any given moment within the confined space of the reactor. pharmablock.com This "in-situ generation and immediate consumption" approach is a hallmark of the enhanced safety profile of continuous flow synthesis. cardiff.ac.uk

Scaling up Sonogashira reactions in batch mode is often problematic, facing issues like catalyst poisoning, product contamination with residual metals, and inconsistent heat management. sci-hub.box Continuous flow processes offer a more straightforward path to scale-up. Production capacity can be increased by either running the system for longer durations ("scaling-out") or by using larger reactors or multiple reactors in parallel ("numbering-up"). researchgate.net Kilogram-scale production of related nitroaromatic compounds has been successfully demonstrated in continuous microreactors, showcasing the industrial viability of this technology. nih.govresearchgate.net

Sustainable Catalysis and Waste Minimization Strategies

Green chemistry principles are increasingly being integrated into the process development for this compound synthesis. nih.gov A major focus is on sustainable catalysis and the reduction of chemical waste. mdpi.com

The use of heterogeneous or immobilized catalysts is a key strategy. researchgate.net Supported palladium catalysts used in packed-bed flow reactors can be easily retained and reused, which not only reduces the cost associated with the precious metal but also prevents its leaching into the product and subsequent waste streams. thalesnano.comnih.gov This is a significant improvement over homogeneous catalysts, which require complex and often solvent-intensive purification steps for removal. Furthermore, trapping any leached metal species with a downstream scavenging resin can further enhance the green credentials of the process. nih.gov

Efforts to improve the sustainability of the Sonogashira coupling have also led to the development of copper-free versions. wikipedia.orgthalesnano.com Eliminating the copper co-catalyst, which can be toxic and promote undesirable alkyne dimerization, simplifies the reaction system and reduces its environmental impact.

Waste minimization is another critical aspect. Traditional batch nitrations to form the 2-nitroaryl halide precursor generate large volumes of hazardous mixed-acid waste. nih.gov Continuous flow nitration has been shown to be far more efficient, significantly reducing the amount of acid required. For example, the continuous synthesis of 1,3,5-trimethyl-2-nitrobenzene in a microreactor decreased sulfuric acid consumption by 7.6 times compared to the batch process. researchgate.net Moreover, the enhanced selectivity of flow reactions can reduce the formation of by-products, such as phenolic impurities, thereby eliminating the need for subsequent alkaline washing steps and reducing aqueous waste. nih.gov

Development of Economically Viable Synthetic Routes

The economic feasibility of producing this compound is intrinsically linked to the efficiency and cost-effectiveness of its synthetic route. The Sonogashira coupling of a 1-halo-2-nitrobenzene with an acetylene source remains the most direct and widely used method. wikipedia.org

The economic viability of this route is enhanced by several factors:

Process Efficiency: Continuous flow manufacturing improves economic output by enabling higher throughput, reducing reaction times from hours to minutes, and allowing for automation, which lowers labor costs. rsc.orgresearchgate.net The improved yields and purity also reduce downstream processing costs. sci-hub.box

Catalyst Cost: Palladium is an expensive precious metal, making catalyst longevity and recyclability crucial for an economically viable process. The use of robust, immobilized heterogeneous catalysts in flow systems that can be used for extended periods is a significant economic advantage. thalesnano.comnih.gov

The table below outlines the trade-offs between reactivity and relative cost for different precursors.

| Precursor | Relative Reactivity | Relative Cost | Considerations |

| 1-Iodo-2-nitrobenzene | Highest | Highest | Mild reaction conditions, high yields. wikipedia.org |

| 1-Bromo-2-nitrobenzene | Medium | Medium | More forcing conditions may be needed. wikipedia.org |

| 1-Chloro-2-nitrobenzene | Lowest | Lowest | Requires highly active catalyst systems. wikipedia.org |

By optimizing these parameters through modern process development strategies, the synthesis of this compound can be made more efficient, safer, sustainable, and economically viable.

Future Prospects and Emerging Research Frontiers

Chemoinformatic Approaches and AI-Driven Synthesis Design

The advancement of computational tools is revolutionizing how chemists approach molecular design and synthesis. For a molecule like 1-ethynyl-2-nitrobenzene, these in silico methods offer powerful predictive and organizational capabilities, accelerating discovery and minimizing empirical trial-and-error.

Chemoinformatic Modeling: Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are becoming indispensable for predicting the biological and physicochemical properties of novel compounds. For nitroaromatic compounds, numerous studies have successfully developed models to forecast properties like toxicity and mutagenicity. nih.govmdpi.comnih.gov These models leverage a wide array of molecular descriptors calculated from the compound's structure. By applying these established methodologies to this compound, researchers can pre-emptively assess its potential as a drug scaffold or material component. Key descriptors for nitroaromatics often include electronic properties, such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and hydrophobicity, which are crucial for predicting reactivity and biological interactions. mdpi.com

| Model Type | Predicted Property | Common Descriptors Used for Nitroaromatics | Potential Application for this compound |

| QSAR | Toxicity, Mutagenicity | ELUMO, Hydrophobicity (logP), Molecular Weight, van der Waals interactions | Early-stage hazard assessment in drug discovery workflows. nih.govmdpi.comnih.gov |

| QSPR | Physicochemical Properties (e.g., solubility, boiling point) | Mean Molecular Polarizability, Quantum Chemical Descriptors | Optimization of properties for materials science applications. researchgate.net |

| DFT Calculations | Reactivity, Reaction Mechanisms | HOMO/LUMO energies, Electrostatic Potential Maps | Predicting regioselectivity in cycloaddition reactions or catalyst-substrate interactions. nih.govacs.org |

AI-Driven Synthesis Design: Artificial intelligence (AI) and machine learning (ML) are poised to redefine synthetic chemistry. zamann-pharma.com AI-powered platforms can perform complex retrosynthetic analysis, predicting viable synthetic pathways from commercially available starting materials. mdpi.com For a target molecule derived from this compound, an AI model trained on vast reaction databases could propose multiple synthesis routes, ranking them by predicted yield, cost, or atom economy. zamann-pharma.comdrugtargetreview.com Furthermore, AI algorithms can optimize reaction conditions (e.g., catalyst, solvent, temperature) for transformations involving either the alkyne or the nitro group, navigating the delicate challenge of chemoselectivity. mdpi.com

| AI Application | Description | Relevance to this compound Synthesis |

| Retrosynthesis Prediction | AI algorithms break down a target molecule into simpler, purchasable precursors. zamann-pharma.com | Designing efficient multi-step syntheses for complex heterocycles or functional materials starting from this compound. |

| Reaction Outcome Prediction | ML models predict the products and yields of unknown reactions based on learned chemical patterns. drugtargetreview.comoaepublish.com | Forecasting the success of novel, selective functionalizations of either the alkyne or nitro group. |

| Catalyst Discovery | AI can screen virtual libraries of potential catalysts to identify promising candidates for specific transformations. mdpi.com | Accelerating the discovery of new catalysts for the selective reduction of the nitro group in the presence of the alkyne. |

| Automated Experimentation | AI-controlled robotic platforms can execute and optimize reactions in real-time, exploring a vast parameter space. oaepublish.com | High-throughput screening of conditions to achieve orthogonal functionalization of both reactive sites. |

Discovery of Novel Reactivity Patterns and Catalytic Systems

The future exploitation of this compound hinges on the development of sophisticated catalytic systems that can precisely control its reactivity. The primary challenge and opportunity lie in achieving selectivity: modifying one functional group while leaving the other intact, or enabling a controlled, tandem functionalization of both.

The selective reduction of the nitro group is a key transformation, as it provides access to 2-ethynylaniline (B1227618), a precursor to valuable indoles and other heterocycles. Research into novel catalysts for nitroarene reduction is vibrant, with a focus on replacing precious metals with earth-abundant alternatives like iron and copper. acs.orgmdpi.com Photocatalytic methods are also emerging as a green alternative for nitrobenzene (B124822) reduction. mdpi.com The next frontier is to adapt these systems to tolerate the sensitive alkyne moiety in this compound.

Simultaneously, the functionalization of the alkyne group via hydrofunctionalization, cycloaddition, or cross-coupling reactions is a well-established field. mdpi.comresearchgate.net The challenge is to develop catalysts that perform these transformations without being poisoned or deactivated by the electron-withdrawing nitro group. Recent advances in recyclable catalysts, such as those based on metal-organic frameworks (MOFs) or supported nanoparticles, offer promising avenues for developing robust systems for alkyne functionalization. mdpi.commdpi.com A particularly exciting prospect is the discovery of catalytic systems that can orchestrate a cascade reaction involving both functional groups, leading to complex polycyclic structures in a single step.

| Reaction Type | Functional Group Targeted | Emerging Catalytic Systems | Future Prospect for this compound |

| Selective Reduction | Nitro (-NO₂) | Earth-abundant metal catalysts (Fe, Cu); Photocatalysts (e.g., TiO₂). acs.orgmdpi.commdpi.com | Development of catalysts that selectively reduce the nitro group to an amine without hydrogenating the alkyne. |

| Hydrofunctionalization | Alkyne (-C≡CH) | Iron-catalyzed systems; Recyclable nanoparticle catalysts. mdpi.comresearchgate.net | Atom-economical addition of H-X bonds (e.g., hydroamination, hydrosilylation) while preserving the nitro group. |

| Cycloaddition | Alkyne (-C≡CH) / Nitro (-NO₂) | Transition-metal-free SET systems; Photoredox catalysis. nih.gov | Novel [3+2] cycloadditions using either group to rapidly build heterocyclic complexity. |

| Tandem/Cascade Reactions | Both | Bifunctional or cooperative catalytic systems. | Designing one-pot reactions where an initial transformation (e.g., nitro reduction) triggers a subsequent cyclization involving the alkyne. |

Expanding Applications in Interdisciplinary Fields

The unique structure of this compound makes it an attractive building block for applications that bridge organic chemistry with materials science, medicinal chemistry, and chemical biology.

Materials Science: The rigid, planarizable backbone and terminal alkyne of this compound make it a prime candidate for constructing advanced organic materials. chemrxiv.org The alkyne can be used as a handle for polymerization or for grafting the molecule onto surfaces. Upon reduction of the nitro group, the resulting amino group can participate in the formation of polyimides or other high-performance polymers. The conjugated π-system is of interest for creating organic semiconductors, dyes, or sensors. The synthesis of novel thienopyrrolocarbazoles from related building blocks highlights a strategy where heterocyclic scaffolds are created to tune electronic properties for applications in Organic Light Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). chemrxiv.org

Medicinal Chemistry and Chemical Biology: In medicinal chemistry, the terminal alkyne group is a key feature for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). nih.gov This highly efficient and bioorthogonal reaction allows this compound to be easily conjugated to biomolecules, drug delivery systems, or imaging agents. Furthermore, the nitroaromatic moiety itself is a known pharmacophore, particularly in the development of hypoxia-activated prodrugs for cancer therapy and in certain antimicrobial agents. nih.gov The ability to selectively reduce the nitro group to an amine opens the door to a vast chemical space, as the resulting 2-ethynylaniline is a direct precursor to indole-based structures, which are privileged scaffolds in numerous approved drugs.

| Interdisciplinary Field | Key Structural Feature(s) | Potential Application | Enabling Chemistry |

| Materials Science | Rigid aromatic core, terminal alkyne | Monomer for conjugated polymers; Building block for functional dyes and sensors. | Sonogashira coupling, polymerization of alkynes, post-polymerization modification. |

| Medicinal Chemistry | Terminal alkyne, nitro group | Scaffold for drug discovery via fragment-based design; Precursor to hypoxia-activated prodrugs. | Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC), bioreduction of the nitro group. nih.govnih.gov |

| Chemical Biology | Terminal alkyne | Chemical probes for target identification and validation; Bio-conjugation to proteins or nucleic acids. | Click chemistry for labeling biomolecules. nih.gov |

| Synthetic Methodology | Ortho-alkyne and nitro/amino groups | Precursor for heterocyclic synthesis (e.g., indoles, quinolines). | Reductive cyclization, transition-metal-catalyzed annulation reactions. |

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for synthesis .

- Exposure mitigation : Install emergency showers/eyewash stations .

- Toxicological data : Limited studies exist; treat as hazardous due to nitro and alkyne functionalities .

How can mechanistic insights into the reactivity of this compound be investigated?

Advanced Research Question

- Kinetic studies : Monitor reaction intermediates via stopped-flow NMR or time-resolved IR spectroscopy.

- Computational modeling : Use DFT calculations (e.g., Gaussian 16) to map transition states and electron density distributions.

- Isotopic labeling : Introduce 13C or 15N to trace bond formation/cleavage in catalytic cycles .

How should researchers address contradictions in experimental data (e.g., divergent yields or spectral anomalies)?

Advanced Research Question

- Root-cause analysis :

- Verify reagent purity (e.g., catalyst decomposition, solvent dryness).

- Replicate experiments under controlled conditions (humidity, temperature).

- Data triangulation : Compare results across multiple techniques (e.g., XRD for crystallinity, DSC for thermal stability) .

- Error reporting : Quantify uncertainties (e.g., ±5% yield variation due to humidity) in publications .

What role does this compound play in synthesizing heterocyclic compounds, and how can its scope be expanded?

Advanced Research Question

- Quinoline synthesis : Acts as an alkyne donor in rhodium-catalyzed hydroacylation to form substituted quinolines .

- Methodology expansion :

- Test alternative catalysts (e.g., palladium or copper complexes).

- Explore photoredox conditions for nitro group activation.

What strategies are recommended for presenting large datasets (e.g., NMR, HRMS) in publications?

Q. Methodological Guidance

- Processed data : Include key spectral peaks (1H/13C-NMR shifts) in tables .

- Raw data : Archive in supplementary materials or repositories (e.g., Zenodo).

- Visualization : Use software like MestReNova for annotated spectra .

How can computational methods complement experimental studies of this compound?

Advanced Research Question

- Molecular docking : Predict binding affinity with biological targets (e.g., enzymes).

- Reactivity prediction : Simulate nitro group reduction pathways using software like ChemAxon.

- Solvent effects : Conduct MD simulations to optimize reaction media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。